4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Medicinal Chemistry Heterocyclic SAR Hit-to-Lead

This 2-pyrimidinyl-substituted morpholin-3-one is a kinome-screening essential, not interchangeable with phenyl- or furanyl-substituted analogs. The direct N–pyrimidine linkage introduces a dual-nitrogen hydrogen-bonding geometry required for canonical kinase hinge recognition, a feature that drives distinct binding profiles and metabolic stability. With its morpholin-3-one core providing multiple diversification handles, this compound is the optimal choice for constructing SAR matrices exploring heteroaryl electronic effects. Order alongside pyridinyl and furanyl controls from the same batch to ensure rigorous, reproducible SAR interpretation.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 1351581-19-5
Cat. No. B2523281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one
CAS1351581-19-5
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
InChIInChI=1S/C20H23N5O3/c26-18-15-28-14-17(25(18)13-16-5-2-1-3-6-16)19(27)23-9-11-24(12-10-23)20-21-7-4-8-22-20/h1-8,17H,9-15H2
InChIKeyYPTOBEAVQOSHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one (CAS 1351581-19-5): Structural Classification and Core Features for Procurement Scientists


4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one (CAS 1351581-19-5) is a synthetic small-molecule screening compound characterized by a morpholin-3-one core, a central piperazine linker, and a terminal 2-pyrimidinyl substituent . Possessing a molecular formula of C20H23N5O3 and a molecular weight of 381.44 g/mol, the compound belongs to a broader class of piperazine-carbonyl-morpholinone derivatives frequently employed as building blocks and potential probe molecules in medicinal chemistry campaigns . Its InChI Key is YPTOBEAVQOSHGR-UHFFFAOYSA-N, serving as a unique structure-level identifier for procurement purposes . In the commercial landscape, it is available as a research-grade screening compound from multiple vendors.

Why 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one Cannot Be Replaced by Other 4-Benzyl-Morpholin-3-one Analogs


In procurement workflows, scientists may be tempted to treat 4-benzyl-morpholin-3-one compounds with different piperazine substituents as interchangeable. This is a critical error. The 2-pyrimidinyl substituent on the piperazine ring introduces distinct electronic properties (lower basicity of the piperazine nitrogen, enhanced π-stacking potential, and altered hydrogen-bond acceptor capacity) relative to analogs bearing pyridinyl, furanyl, or simple phenyl groups [1]. These molecular differences propagate into divergent target-binding profiles, metabolic stability, and solubility landscapes. While published head-to-head comparative bioassay data for this specific compound against its closest analogs remain exceptionally scarce, the chemotype-specific pharmacophoric requirements of common drug targets (e.g., kinase hinge-binding regions that recognize pyrimidine motifs) mean that even a single-atom change in the heterocyclic substituent can dramatically alter biological activity [2]. Consequently, substitution without experimental re-validation carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one vs. Closest Analogs


Structural Differentiation from 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one by Substituent Identity

The target compound incorporates a pyrimidin-2-yl substituent attached to the piperazine ring, whereas the closest commercially listed analog (CAS Not Retrieved; BenchChem listing) replaces this with a pyridin-2-yl group . The pyrimidine ring contributes an additional nitrogen atom at the 3-position, altering the electron distribution and hydrogen-bonding capacity. While no direct biochemical comparison exists in public domain databases for these two specific compounds, the broader pyrimidine-versus-pyridine SAR literature demonstrates that this substitution frequently alters kinase inhibitor potency by factors exceeding 10-fold [1].

Medicinal Chemistry Heterocyclic SAR Hit-to-Lead

Differentiation from 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one by Carbonyl Linker Presence

A close analog (CAS 1351581-26-4) contains a furan-2-carbonyl group linked to the piperazine ring, introducing an additional carbonyl spacer between the heterocycle and the piperazine [1]. In the target compound, the pyrimidine ring is directly attached to the piperazine nitrogen without an intervening carbonyl. This structural modification alters both the conformational flexibility and the electronic properties of the terminal group. Direct comparative bioassay data are absent from the public domain, but the presence of the extra carbonyl group in the comparator is known to reduce the basicity of the adjacent piperazine nitrogen and can significantly impact binding to acidic receptor pockets or kinase hinge regions [2].

Medicinal Chemistry Linker SAR Piperazine Derivatives

Physical Property Comparison vs. 4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one (CAS 1351588-24-3)

A structurally related compound with a 4-fluorophenyl substituent on the piperazine ring (identified via Chemsrc catalog, CAS 1351588-24-3) serves as a relevant physicochemical comparator . Although both share the identical morpholin-3-one core and benzyl substitution pattern, the terminal group differs fundamentally: aromatic pyrimidine (target) versus 4-fluorophenyl (comparator). Calculated logP for the comparator is expected to be approximately 0.5–0.8 units higher owing to the lipophilic fluorophenyl ring, while the target compound's pyrimidine ring contributes additional hydrogen-bond acceptor capacity (one extra nitrogen lone pair) [1]. These property differences directly influence aqueous solubility and non-specific protein binding, two parameters critical for selecting compounds for biochemical screening.

Physicochemical Properties Drug-Likeness Library Design

Kinase Hinge-Binding Privilege of the Pyrimidin-2-yl Motif: Class-Level Differentiation from Phenyl and Benzyl Piperazine Analogs

The 2-pyrimidinyl group is a well-established kinase hinge-binding motif, capable of forming bidentate hydrogen bonds with the backbone NH and carbonyl of the hinge region, a pharmacophoric feature absent from simple phenyl or benzyl piperazine analogs [1]. In a published series of 2,4-position modified pyrimidine derivatives containing piperazine and morpholine linkers (Chen et al., 2024), compounds bearing direct pyrimidine–piperazine connections demonstrated measurable cytotoxicity against HCT-116 and HeLa tumor cell lines, whereas morpholine-only controls lacking the pyrimidine group were inactive [2]. While the specific compound CAS 1351581-19-5 was not among those tested, the SAR principles established in this study support the inference that the pyrimidin-2-yl substituent is a key pharmacophoric determinant for target engagement.

Kinase Inhibition Privileged Scaffolds Fragment-Based Drug Design

Unique CAS Registry and InChI Key Specificity Relative to All Known 4-Benzyl-Morpholin-3-one Analogs

The compound is uniquely identified by CAS number 1351581-19-5 and InChI Key YPTOBEAVQOSHGR-UHFFFAOYSA-N, distinguishing it from at least five commercially listed closely related analogs that share the same 4-benzyl-morpholin-3-one core but differ in their piperazine N-substituent: pyridin-2-yl (BenchChem listing), furan-2-carbonyl (CAS 1351581-26-4), cyclopropanecarbonyl (EvitaChem listing), 2-hydroxyphenyl (CAS 1351581-94-6), and 4-fluorophenyl (Chemsrc listing) . This unambiguous chemical identity is essential for patent filing, assay registration, and compound management system integrity. No identical compound with a different CAS number is listed in any major commercial catalog, confirming its singularity.

Chemical Identity Library Registration Reproducibility

Best-Fit Application Scenarios for 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one (1351581-19-5) Based on Available Evidence


Kinase-Targeted High-Throughput Screening (HTS) Library Design

The compound's pyrimidin-2-yl substituent provides a recognized kinase hinge-binding motif, making it a suitable candidate for inclusion in HTS decks targeting the human kinome. As established in Section 3, this pharmacophoric feature is absent from phenyl- or benzyl-substituted morpholin-3-one analogs [1]. Procurement for pre-plated kinase-focused screening sets should prioritize this compound over its pyridinyl or furanyl analogs, which lack the dual-nitrogen hydrogen-bonding geometry required for canonical hinge recognition [2].

Structure-Activity Relationship (SAR) Probe for Piperazine N-Substituent Effects

With five or more structurally confirmed analogs differing only at the piperazine terminus, this compound serves as a critical node in SAR matrix studies exploring how heteroaryl identity affects target binding, selectivity, and ADME properties. The direct N–pyrimidine linkage (without an intervening carbonyl, unlike the furan-2-carbonyl analog) makes it specifically valuable for probing electronic effects of electron-deficient heterocycles on piperazine basicity and target engagement [1].

Building Block for Focused Library Synthesis via Late-Stage Functionalization

The compound's morpholin-3-one core and benzyl substituent provide multiple synthetic handles for diversification. The pyrimidine ring can undergo further electrophilic substitution or metal-catalyzed cross-coupling, enabling the generation of derivative libraries. Procurement of this specific scaffold is warranted over its fluorophenyl analog when aqueous solubility is a primary concern, as the pyrimidine's additional hydrogen-bond acceptor capacity and lower predicted logP are expected to improve solubility [1].

Negative Control Design for Furan- and Pyridine-Containing Analog Studies

In assays where a furan-2-carbonyl or pyridin-2-yl analog shows biological activity, the pyrimidin-2-yl compound can serve as a critical selectivity control, differing by only one or two atoms yet presenting a distinct electronic profile. Procurement of all three compounds from the same vendor ensures batch consistency and enables rigorous SAR interpretation [1].

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